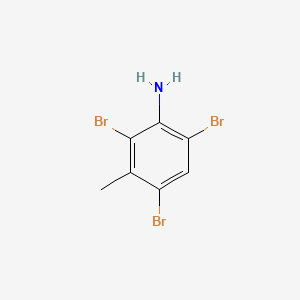

3-Methyl-2,4,6-tribromoaniline

Description

Significance and Research Context of Polyhalogenated Anilines

Polyhalogenated anilines are a class of organic compounds that have garnered significant attention in various fields of chemical research. These molecules, characterized by an aniline (B41778) core substituted with multiple halogen atoms, serve as versatile building blocks and precursors in the synthesis of a wide array of more complex chemical structures. Their utility stems from the unique electronic and steric properties imparted by the halogen substituents, which can influence reactivity, selectivity, and the physical properties of the resulting compounds.

In the realm of synthetic organic chemistry, polyhalogenated anilines are valuable intermediates. For instance, they are employed in the preparation of bioactive heterocyclic compounds, which are of interest for their potential physiological activities. researchgate.netbeilstein-journals.org The presence of halogen atoms provides reactive handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the construction of intricate molecular architectures. researchgate.net

Furthermore, the study of polyhalogenated anilines contributes to a deeper understanding of reaction mechanisms. The electron-withdrawing nature of halogens can significantly affect the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring towards electrophilic substitution. acs.orgchemguide.co.uk Computational modeling and mechanistic studies on reactions involving these compounds, such as their reactions with polyhalogenated nitrobutadienes, provide valuable insights into complex reaction pathways, including vinylic nucleophilic substitution (SNVin) reactions. acs.orgresearchgate.net

The investigation into polyhalogenated anilines also extends to materials science. Brominated derivatives, in particular, have been explored for the synthesis of flame-retardant materials. researchgate.net The incorporation of bromine atoms into polymer structures, such as polybenzoxazines, can enhance their thermal stability and fire resistance. researchgate.net

Historical Perspective on Bromination of Anilines Relevant to 3-Methyl-2,4,6-tribromoaniline

The bromination of aniline is a classic and well-studied reaction in organic chemistry, dating back to early investigations of electrophilic aromatic substitution. Aniline is highly activated towards electrophilic attack due to the strong electron-donating effect of the amino group. chemguide.co.uk This high reactivity means that the reaction of aniline with bromine water is rapid and typically leads to the formation of a white precipitate of 2,4,6-tribromoaniline (B120722), with substitution occurring at all the activated ortho and para positions. chemguide.co.ukwikipedia.org

Historically, controlling the degree of bromination to achieve mono- or di-substituted products posed a significant challenge. To circumvent the over-bromination, chemists developed strategies to moderate the activating effect of the amino group. One common approach involves the protection of the amino group by acetylation to form acetanilide (B955). wikipedia.org The acetyl group is less activating than the amino group, which allows for more controlled bromination, often yielding the para-bromo derivative as the major product. The protecting group can then be removed by hydrolysis to regenerate the bromo-substituted aniline. wikipedia.org

The synthesis of specifically substituted anilines like this compound builds upon this fundamental understanding. The starting material, m-toluidine (B57737) (3-methylaniline), already possesses a substituent that directs incoming electrophiles. The methyl group is an ortho-, para-director. However, the amino group is a much stronger activating and directing group. Therefore, direct bromination of m-toluidine would be expected to result in substitution at the positions most activated by the amino group, namely the 2, 4, and 6 positions, leading to the formation of this compound.

The development of various brominating agents and reaction conditions has also been a focus of research. While bromine water is a traditional reagent, other methods, such as using a mixture of potassium bromate (B103136) and potassium bromide, have also been employed for the synthesis of tribromoaniline. youtube.com The use of thionyl halides with N,N-dialkylaniline N-oxides represents a more modern approach to achieving selective halogenation of anilines. nih.gov

Scope of Academic Research on this compound

Academic research on this compound, while not as extensive as for some other polyhalogenated anilines, has touched upon several key areas of organic chemistry. The compound is primarily recognized as a synthetic intermediate. For example, it has been used as a precursor in the synthesis of more complex organic molecules, such as 3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide. This involves the reaction of this compound with another chemical entity under conditions that facilitate amide bond formation.

The physical and chemical properties of this compound have been characterized. Data on its molecular weight, melting point, boiling point, and various spectroscopic properties are available in chemical databases. epa.govnih.govchemicalbook.com This foundational data is crucial for its identification and for predicting its behavior in chemical reactions.

While specific studies on the biological activity of this compound itself are not widely reported, its role as a building block for potentially bioactive molecules is an area of interest. The broader class of polyhalogenated anilines is known to be precursors for compounds with antimicrobial and anticancer properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZKZKWJNMBNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221887 | |

| Record name | 3-Methyl-2,4,6-tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71642-16-5 | |

| Record name | 2,4,6-Tribromo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71642-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,4,6-tribromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71642-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2,4,6-tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Methyl 2,4,6 Tribromoaniline

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents.

The benzene ring of 3-Methyl-2,4,6-tribromoaniline is substituted with groups that exert competing electronic effects. The amino (-NH2) group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene. wikipedia.orgbyjus.com It donates electron density to the ring through resonance, particularly enriching the ortho and para positions. byjus.comvedantu.com The methyl (-CH3) group is also an activating group, though weaker than the amino group, operating primarily through an inductive effect.

Conversely, the three bromine (-Br) atoms are deactivating groups. Halogens decrease the ring's reactivity towards electrophiles due to their strong electron-withdrawing inductive effect. While they can donate electron density via resonance, the inductive effect dominates, making the ring less nucleophilic.

In this compound, the powerful activating effect of the amino group is the dominant influence, making the ring electron-rich and susceptible to electrophilic attack despite the presence of three deactivating bromine atoms. byjus.com The synthesis of the related compound 2,4,6-tribromoaniline (B120722) from aniline (B41778), for instance, proceeds readily because the amino group strongly activates the ring, allowing for substitution at all available ortho and para positions. doubtnut.comyoutube.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH2) | 1 | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| Bromine (-Br) | 2, 4, 6 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| Methyl (-CH3) | 3 | Donating | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

In this compound, the ortho and para positions relative to the primary activating group (-NH2) are already occupied by bromine atoms (positions 2, 4, and 6). The only remaining position for substitution is C5. However, this position is flanked by two large bromine atoms at C4 and C6. Any incoming electrophile would face significant steric hindrance from these bulky halogen atoms, making further electrophilic aromatic substitution on the ring highly improbable under normal conditions.

Nucleophilic Substitution Reactions Involving Bromine Atoms

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

The substituents on the this compound ring are primarily electron-donating (amino and methyl groups). These groups would destabilize the carbanionic intermediate required for the SNAr mechanism, making the displacement of one of the bromine atoms by a nucleophile extremely difficult. Therefore, the compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Transformations of the Amine Functionality

The primary aromatic amine group is a versatile functional group that can undergo a variety of chemical transformations.

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, to form diazonium salts. byjus.comdoubtnut.com This process is known as diazotization. byjus.com The resulting aryl diazonium ion is an excellent leaving group (N2 gas) and serves as a valuable intermediate in organic synthesis. masterorganicchemistry.com

This compound, being a primary aromatic amine, is expected to undergo diazotization to form 3-methyl-2,4,6-tribromobenzenediazonium salt. This intermediate can then be subjected to a wide range of subsequent reactions to replace the diazonium group with other functionalities.

| Reaction Name | Reagent(s) | Product Type (Replacement of -N2+) |

|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |

| Schiemann Reaction | HBF4, heat | -F |

| Gattermann Reaction | Cu powder + HCl/HBr | -Cl, -Br |

| Iodination | KI | -I |

| Hydroxylation | H2O, heat | -OH |

| Reduction (Deamination) | H3PO2 | -H |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org A variation of this reaction involves the electrophilic substitution of an electron-rich aromatic ring, such as an aniline derivative, by an iminium ion formed in situ from an aldehyde and a secondary amine. nih.gov

Given that the aromatic ring of this compound is activated by the amino group, it could potentially act as the nucleophile in a Mannich-type reaction. The reaction would likely proceed via electrophilic attack at the sterically hindered but electronically accessible C5 position. This pathway would lead to the introduction of an aminomethyl group onto the aromatic ring, a process known as aminoalkylation. oarjbp.com

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated anilines like this compound, these reactions provide a powerful tool for molecular elaboration by selectively replacing the bromine atoms with other functional groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like an aryl boronic acid) and an organic halide or triflate. rsc.org This reaction is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The reactivity of 2,4,6-tribromoaniline in Suzuki-Miyaura coupling has been demonstrated, providing a strong model for the expected behavior of its 3-methyl derivative. A palladium(II) acetate-catalyzed, ligand-free, aerobic protocol has been shown to be effective for the reaction with various aryl boronic acids in an aqueous N,N-dimethylformamide (DMF) medium. researchgate.net This methodology allows for the synthesis of mono-, bis-, and tris-arylsubstituted aniline derivatives. researchgate.net The reaction proceeds efficiently with aryl boronic acids bearing both electron-donating and electron-withdrawing groups, indicating a broad scope for this transformation. researchgate.net Given the similar electronic environment, this compound is expected to undergo analogous transformations, coupling with aryl boronic acids at the bromine-substituted positions.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

Table 1: Suzuki-Miyaura Coupling of 2,4,6-Tribromoaniline with Various Aryl Boronic Acids researchgate.net

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,4,6-Tris(phenyl)aniline | 94 |

| 2 | 4-Methylphenylboronic acid | 2,4,6-Tris(4-methylphenyl)aniline | 98 |

| 3 | 3-Methylphenylboronic acid | 2,4,6-Tris(3-methylphenyl)aniline | 98 |

| 4 | 4-Methoxyphenylboronic acid | 2,4,6-Tris(4-methoxyphenyl)aniline | 99 |

| 5 | 4-Fluorophenylboronic acid | 2,4,6-Tris(4-fluorophenyl)aniline | 92 |

| 6 | 4-Chlorophenylboronic acid | 2,4,6-Tris(4-chlorophenyl)aniline | 93 |

| 7 | 4-Formylphenylboronic acid | 2,4,6-Tris(4-formylphenyl)aniline | 91 |

Oxidative and Reductive Transformations of Halogenated Anilines

Halogenated anilines are susceptible to both oxidative and reductive transformations that can alter the amino group, the aromatic ring, or the carbon-halogen bonds.

Oxidative Transformations can lead to a variety of products. The cytochrome P450 enzyme system, for example, can catalyze the oxidative dehalogenation of 4-halogenated anilines to form 4-aminophenol (B1666318) metabolites. nih.gov This process involves the elimination of the halogen substituent and the introduction of a hydroxyl group. Another oxidative pathway is dearomatization. For instance, the oxidation of substituted anilines with hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) can yield ortho-quinol imines. mdpi.com Furthermore, strong oxidants like ferrate(VI) can degrade anilines through processes that may involve the formation of intermediates such as azobenzene, nitrobenzene, and nitrosobenzene. researchgate.net

Reductive Transformations of halogenated anilines often involve the removal of halogen atoms (reductive dehalogenation) or the amino group (reductive deamination). oup.comnih.gov Microbial degradation of chloroanilines under anaerobic conditions has been shown to proceed via sequential reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.govacs.org In some anaerobic microbial pathways, reductive deamination has been identified as a key initial step, converting dihaloanilines into dihalobenzene intermediates. oup.comresearchgate.net Catalytic hydrogenation is another important reductive method, used for converting halogenated nitroaromatics to the corresponding anilines; however, over-reduction can lead to the undesired dehalogenation of the aniline product. acs.org

Mechanistic Investigations of Bromination Processes

The synthesis of this compound involves the electrophilic aromatic substitution of 3-methylaniline (m-toluidine). The high degree of bromination and the specific substitution pattern are governed by the powerful activating and directing effects of the amino group, which can be understood through detailed mechanistic investigations.

The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a very strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. This donation significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles like the bromonium ion (Br⁺). youtube.com

In the bromination of aniline, the resonance effect of the amino group is so powerful that the reaction proceeds rapidly to give the 2,4,6-tribromo product, even without a Lewis acid catalyst. chemistrysteps.com For 3-methylaniline, the methyl group is a weak activator and ortho-, para-director, while the amino group is the dominant directing group. The amino group strongly activates the positions ortho and para to it (positions 2, 4, and 6). This overwhelming activation leads to rapid substitution at all three of these available sites, resulting in the formation of this compound.

Proton transfer plays a crucial role in the final step of the electrophilic substitution mechanism. After the electrophile attacks the ring to form a resonance-stabilized carbocation intermediate (the arenium ion), a proton is lost from the site of attack to restore the aromaticity of the ring. ulisboa.pt The reaction medium's acidity can influence the reaction by protonating the amino group to form an anilinium ion (-NH₃⁺). The anilinium group is a strongly deactivating, meta-directing group. However, because this protonation is a reversible equilibrium, there is typically a sufficient concentration of the unprotonated, highly activated aniline to allow the rapid tribromination to occur.

The halogenation of anilines is a classic example of an electrophilic aromatic substitution reaction that proceeds through an ionic mechanism. core.ac.uk The reaction is initiated by the attack of an electrophile on the electron-rich aromatic ring. In the case of bromination with bromine water, the polar solvent facilitates the polarization of the Br-Br bond, generating an electrophilic bromine species (effectively Br⁺) that attacks one of the activated positions (ortho or para) of the aniline ring. youtube.com

The mechanism proceeds in two main steps:

Formation of the Arenium Ion: The π electrons of the aniline ring act as a nucleophile, attacking the electrophilic bromine. This forms a new C-Br bond and a resonance-stabilized carbocation known as the arenium ion or sigma complex. The positive charge of this intermediate is delocalized over the ring and, importantly, onto the nitrogen atom of the amino group, which provides significant stabilization.

Deprotonation: A base (such as a water molecule or another aniline molecule) removes a proton from the carbon atom that bears the new bromine substituent. This step restores the aromatic system and yields the brominated aniline product. ulisboa.pt

Due to the extreme activation by the amino group, this process repeats at the other available ortho and para positions until the 2,4,6-trisubstituted product is formed. chemistrysteps.com

While halogenation typically follows an ionic pathway, oxidative transformations of anilines can proceed through either ionic mechanisms or single electron transfer (SET) pathways, depending on the oxidant and reaction conditions.

An ionic pathway in oxidation, such as the one proposed for the oxygenation of anilines by IBX, involves the nucleophilic attack of the amine nitrogen onto the oxidant. mdpi.com This is followed by a concerted or stepwise process that transfers an oxygen atom and results in the oxidized product, without the formation of radical intermediates. mdpi.com

A Single Electron Transfer (SET) pathway, in contrast, involves the transfer of a single electron from the aniline (which is electron-rich) to the oxidant. nih.gov This generates an aniline radical cation and the reduced form of the oxidant. researchgate.netacs.org For example, in the oxidation of aniline by ferrate(VI), both a direct hydrogen atom transfer (HAT, which is mechanistically distinct but related to ionic pathways) and an SET pathway have been proposed as possibilities. researchgate.net The SET pathway generates an aniline radical cation, which can then undergo further reactions, such as dimerization or reaction with other species in the solution, to form the final products. researchgate.net The competition between SET and ionic pathways is influenced by factors such as the redox potentials of the aniline and the oxidant, as well as the solvent environment. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2,4,6 Tribromoaniline

Vibrational Spectroscopy Applications

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The resulting Raman shifts provide information about the vibrational, rotational, and other low-frequency modes in a molecule. For 3-Methyl-2,4,6-tribromoaniline, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations of the substituted benzene (B151609) ring. No experimental Raman data for this specific compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons of the amino (-NH₂) group, the aromatic proton, and the methyl (-CH₃) group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be key to confirming the structure.

¹³C NMR: Carbon-13 NMR would reveal the number of chemically non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the methyl carbon, the aromatic carbons attached to hydrogen, the carbon attached to the amino group, the carbon attached to the methyl group, and the carbons attached to the bromine atoms.

No specific experimental ¹H or ¹³C NMR data for this compound is available in the searched literature.

Mass Spectrometry (MS) for Molecular and Isotopic Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molar mass of this compound (343.84 g/mol ). Due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion region would exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4, M⁺+6). Analysis of the fragment ions could reveal the loss of bromine atoms, the methyl group, or other parts of the molecule, helping to confirm the connectivity of the atoms. Specific fragmentation data for this compound has not been found.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, characteristic absorption bands related to π→π* transitions of the benzene ring are expected. The positions of the absorption maxima (λmax) and their molar absorptivities (ε) are influenced by the substituents on the aromatic ring. No experimental UV-Vis spectra for this compound are publicly documented.

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₇H₆Br₃N), the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 24.45 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 1.76 |

| Bromine | Br | 79.90 | 3 | 239.70 | 69.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.07 |

| Total | | | | 343.84 | 100.00 |

Typically, these theoretical values would be compared against experimentally determined percentages to verify the purity and confirm the identity of a synthesized compound. Journals often require experimental values to be within ±0.4% of the theoretical values. nih.gov However, no published experimental elemental analysis data for this compound could be found.

Computational Chemistry and Theoretical Modeling of 3 Methyl 2,4,6 Tribromoaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties.

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. A comparative DFT study on a range of halosubstituted anilines has demonstrated the capability of these methods to explore structural and spectroscopic properties. researchgate.net For 3-Methyl-2,4,6-tribromoaniline, DFT calculations could predict its characteristic vibrational modes. For instance, the N-H stretching frequencies of the amino group are sensitive to the electronic environment and intramolecular interactions. The positions of the bromine and methyl substituents on the aniline (B41778) ring would influence the vibrational frequencies of the C-N, C-Br, and C-C bonds.

Theoretical calculations for related halogenated anilines have shown that computed vibrational frequencies, when appropriately scaled, show good agreement with experimental data. researchgate.net It is anticipated that a similar level of accuracy could be achieved for this compound, aiding in the interpretation of its experimental spectra.

Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Aniline (Analogous Compound)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 - 3550 |

| N-H Symmetric Stretch | 3400 - 3450 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

Note: This table is illustrative and based on general values for substituted anilines. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Energetics

The conformational landscape of substituted anilines, including the orientation of the amino group and other substituents, can be effectively studied using DFT. These studies can determine the relative energies of different conformers and the energy barriers for their interconversion. colostate.edu For this compound, a key conformational feature would be the rotation around the C-N bond and the orientation of the methyl group. The presence of bulky bromine atoms ortho to the amino group could introduce steric hindrance, potentially influencing the preferred conformation and the planarity of the amino group with respect to the benzene (B151609) ring.

Studies on other substituted anilines have revealed that interactions between the amino group and adjacent substituents are often steric in nature. colostate.edu DFT calculations would allow for the optimization of the geometry of this compound to find its most stable conformation and to quantify the energetic cost of deviations from this minimum energy structure.

Adsorption Studies (e.g., Graphene/Fullerene Interactions)

DFT is a valuable tool for investigating the interaction of molecules with surfaces, such as graphene and fullerenes. While no specific studies on the adsorption of this compound have been reported, research on the adsorption of aniline and other aromatic amines on graphene provides a basis for understanding these interactions. researchgate.net The adsorption of aromatic molecules on graphene is often driven by π-π stacking interactions between the aromatic ring of the molecule and the graphene surface. rsc.orgmdpi.com

For this compound, DFT calculations could predict the preferred adsorption geometry, the binding energy, and the nature of the interaction. The presence of the amino and methyl groups, as well as the bromine atoms, would likely modulate the strength and geometry of the interaction compared to unsubstituted aniline. The amino group, being an electron-donating group, could influence the electronic properties of the graphene sheet upon adsorption. researchgate.net

Molecular Orbital Analysis for Reactivity Prediction and Regioselectivity

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

For this compound, the distribution and energies of the HOMO and LUMO would be influenced by the substituents on the aniline ring. The electron-donating amino and methyl groups and the electron-withdrawing (by induction) but also electron-donating (by resonance) bromine atoms would collectively determine the electronic properties. MO analysis can help predict the most likely sites for electrophilic and nucleophilic attack. In electrophilic aromatic substitution reactions, the regioselectivity is often governed by the distribution of the HOMO, with the reaction occurring at the positions with the largest HOMO coefficients. acs.org Ab initio studies on aniline have shown that the HOMO is primarily located on the benzene ring and the nitrogen atom. researchgate.netresearchgate.net

Table 2: Representative Molecular Orbital Energies for a Substituted Aniline (Analogous Compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: This table provides a general range for substituted anilines and is for illustrative purposes. Specific calculations are needed for this compound.

Mechanistic Pathways Elucidation through Computational Methods

Computational methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. While specific mechanistic studies involving this compound are scarce, computational studies on reactions of other halogenated anilines can provide a template for understanding its reactivity. researchgate.netresearchgate.net

For example, in electrophilic halogenation reactions, computational studies can help to distinguish between different proposed mechanisms, such as those involving direct halogen transfer or the formation of intermediate species. core.ac.uk For this compound, computational modeling could be used to investigate the mechanisms of its synthesis, degradation, or participation in various organic reactions, providing a detailed, atomistic view of the reaction process.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules.

For a series of aniline derivatives, QSAR and QSPR models have been developed to predict properties such as lipophilicity and viscosity. nih.govresearchgate.netutq.edu.iqresearchgate.net While a specific QSAR/QSPR model for this compound is not available, it could be included in a dataset of related compounds to develop such a model. The molecular descriptors for this compound, such as its molecular weight, volume, surface area, and various electronic and topological indices, could be calculated using computational software. These descriptors would then be used in conjunction with experimental data to build a predictive model.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Aniline Derivatives

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener index, Balaban index |

| Geometrical | Molecular Volume, Surface Area |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Physicochemical | LogP (lipophilicity), Molar Refractivity |

These models are valuable in medicinal chemistry and environmental science for predicting the properties of new or untested compounds, thereby guiding the design of molecules with desired characteristics and assessing their potential environmental impact.

Relationship between Molecular Descriptors and Reactivity

The reactivity of a substituted aniline like this compound is governed by its molecular structure and the electronic properties of its substituents. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are used in QSAR models to predict properties like toxicity and reactivity. For substituted anilines, key descriptors often correlate with their biological activity and chemical reactivity.

In general, the presence of electron-withdrawing substituents on anilines tends to result in higher toxic effects. nih.gov The reactivity of the aniline ring is influenced by a combination of electronic and steric factors. The amino (-NH2) and methyl (-CH3) groups are electron-donating and activating, directing electrophilic substitution to ortho and para positions. Conversely, the bromine (-Br) atoms are deactivating due to their inductive electron-withdrawing effect, yet they also direct electrophilic substitution to ortho and para positions.

Several molecular descriptors are typically employed to model the reactivity of substituted anilines. These include electronic parameters, which describe the electron distribution in the molecule, and steric parameters, which relate to the molecule's size and shape.

Table 1: Key Molecular Descriptors for Predicting Reactivity of Substituted Anilines

| Descriptor | Type | Significance in Predicting Reactivity |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Electronic | Indicates the molecule's ability to donate electrons. A higher EHOMO value suggests greater reactivity towards electrophiles. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Electronic | Represents the molecule's ability to accept electrons. A lower ELUMO value is associated with greater reactivity towards nucleophiles. |

| Hammett sigma constant (σ) | Electronic | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. This can be correlated with the compound's toxicity and reactivity. nih.gov |

| Partial Atomic Charge (Q) | Electronic | The charge on specific atoms (e.g., the nitrogen of the amino group) can influence interactions with other molecules and is a predictor for metabolic N-acetylation. tandfonline.com |

| Hydrogen Bonding Capacity | Physicochemical | Descriptors related to hydrogen bond donating and accepting ability are important for understanding interactions with biological macromolecules. nih.gov |

QSAR studies on substituted anilines have demonstrated that toxicity can be correlated with descriptors such as the Hammett sigma constant and those related to hydrogen bonding capacity, like ELUMO, EHOMO, and the partial charge on the amino group (Q(+)). nih.gov These findings suggest that the reactivity and potential toxicity of this compound would be influenced by the interplay of its electron-donating (methyl and amino) and electron-withdrawing (bromo) substituents.

Prediction of Metabolic Transformations (e.g., Cytochrome P450 hydroxylation)

The metabolism of xenobiotics like this compound is primarily carried out by the cytochrome P450 (CYP) family of enzymes. mdpi.com These enzymes catalyze a variety of oxidative reactions, with aromatic hydroxylation being a common pathway for compounds containing a benzene ring. mdpi.com Computational models can predict the likely sites of metabolism on a molecule, which is crucial for understanding its potential bioactivation or detoxification pathways.

For substituted anilines, metabolic transformations can include N-acetylation and subsequent formation of oxanilic acids. tandfonline.com The susceptibility to these pathways can be predicted using electronic descriptors. tandfonline.com For instance, the partial atomic charge on the amine nitrogen is a key predictor for N-acetylation. tandfonline.com

Aromatic hydroxylation is a major metabolic route for many aniline derivatives. The position of hydroxylation is determined by the electronic and steric environment of the aromatic ring. The amino and methyl groups of this compound are activating and would generally direct hydroxylation to the available ortho and para positions. However, in this molecule, all ortho and para positions relative to the amino group are substituted with bromine or a methyl group.

The presence of halogen atoms can influence the site of metabolism. While halogenation can sometimes block metabolic sites, CYP enzymes are also capable of catalyzing dehalogenation reactions. mdpi.com Computational studies on halogenated compounds have shown that halogen-protein interactions within the CYP active site can influence substrate orientation and, consequently, the regioselectivity of metabolism. nih.gov

Given the structure of this compound, several potential sites for CYP450-mediated hydroxylation can be considered. The most likely positions are those that are sterically accessible and electronically favored for oxidation.

Table 2: Predicted Metabolic Hydroxylation of this compound

| Potential Transformation | Predicted Site(s) | Rationale |

| Aromatic Hydroxylation | Carbon 5 (C5) | This is the only unsubstituted position on the aromatic ring. While the position is meta to the strongly activating amino group, it is a plausible site for hydroxylation, especially if other positions are sterically hindered. |

| Hydroxylation of the Methyl Group | Methyl Carbon | The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This is a common metabolic pathway for alkyl-substituted aromatic compounds. |

| Oxidative Dehalogenation | Carbon 2, 4, or 6 (C2, C4, C6) | Although less common than hydroxylation of unsubstituted carbons, CYP enzymes can catalyze the replacement of a bromine atom with a hydroxyl group. |

Computational models that predict sites of metabolism often use approaches based on the relative stability of radical intermediates formed during the reaction with the active species of the CYP enzyme. researchgate.net For aromatic hydroxylation, the reaction proceeds through the formation of an intermediate, and the regioselectivity is influenced by the electronic characteristics of the aromatic ring. researchgate.net In the case of this compound, the combined electronic effects of the amino, methyl, and bromo substituents would determine the most probable sites of oxidative attack by CYP enzymes.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Key Synthetic Intermediates

3-Methyl-2,4,6-tribromoaniline, a substituted aromatic amine, is structurally positioned to be a valuable intermediate in organic synthesis. The presence of multiple bromine atoms and an amino group on the benzene (B151609) ring provides several reactive sites for further chemical transformations. While specific documented applications for the 3-methyl derivative are scarce, the parent compound, 2,4,6-tribromoaniline (B120722), is widely used in the synthesis of pharmaceuticals, agrochemicals, and fire-retardant agents. wikipedia.orgresearchgate.net The functional groups allow for reactions such as diazotization of the amine and various coupling reactions at the bromine-substituted positions, enabling the construction of more complex molecules.

Precursors for Complex Aromatic Systems

The structure of this compound makes it a potential precursor for a variety of complex aromatic systems. The bromine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of new aryl groups, while the amino group can be modified or used to direct further reactions.

Synthesis of Aryl-Substituted Aniline (B41778) Derivatives

Although specific studies employing this compound were not identified, the synthesis of aryl-substituted anilines from halogenated precursors is a well-established methodology. For instance, a facile and efficient protocol for synthesizing mono-, bis-, and tris-arylsubstituted aniline derivatives has been described using the palladium-catalyzed Suzuki reaction. This reaction couples various bromoanilines with aryl boronic acids. Research on 2,4,6-tribromoaniline has demonstrated its successful cross-coupling with a range of aryl boronic acids to produce tri-aryl-substituted anilines in good to excellent yields. This method's effectiveness with the parent compound suggests a high potential for similar reactivity with this compound to create sterically hindered and electronically diverse tri-aryl aniline derivatives.

Formation of Halogenated Carbazole (B46965) Derivatives

There is no specific information available detailing the use of this compound as a direct precursor for halogenated carbazole derivatives. The synthesis of carbazoles often involves intramolecular C-H amination or cyclization reactions. While halogenated anilines can be components in multi-step carbazole syntheses, direct conversion pathways starting from this specific tribrominated compound are not documented in the available literature.

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. While anilines are common starting materials for the synthesis of a vast array of these compounds, specific examples that begin with this compound are not detailed in the scientific literature. The general reactivity of the amino group in anilines allows for condensation reactions with carbonyl compounds and other electrophiles to form heterocyclic rings like quinolines, indoles, and benzodiazepines. The bromine substituents on the this compound ring could be retained in the final product to impart specific properties or be used as synthetic handles for further functionalization.

Development of Benzoxazine (B1645224) Monomers and Polymers

Benzoxazines are a class of high-performance phenolic resins with excellent thermal stability and mechanical properties. Their synthesis typically involves the reaction of a phenol, a primary amine, and formaldehyde. Research has been conducted on the use of 2,4,6-tribromoaniline to create novel brominated benzoxazine monomers. These monomers, when subjected to thermal curing, undergo ring-opening polymerization to form highly cross-linked polybenzoxazines. The incorporation of the tribromoaniline moiety is primarily aimed at enhancing the flame retardancy and thermal stability of the resulting polymers. While this application is established for 2,4,6-tribromoaniline, there are no specific studies available that report the use of this compound for the development of benzoxazine monomers and polymers.

Applications as Ligands in Transition Metal Complexes

The amino group in this compound contains a lone pair of electrons, making it a potential coordination site for transition metals. Therefore, it could theoretically function as a ligand in the formation of metal complexes. However, a review of the available literature does not provide any specific examples or research studies where this compound has been synthesized for or utilized as a ligand in transition metal complexes. The field of ligand design is vast, but the application of this particular compound has not been documented.

Biological Activity and Structure Activity Relationship Sar Studies of Brominated Anilines

Antimicrobial Properties

Brominated anilines have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. Research into 2,4,6-tribromoaniline (B120722) has shown its efficacy against both Gram-positive and Gram-negative bacteria. ijcrt.org In one study, this compound exhibited antibacterial action against Escherichia coli and Staphylococcus aureus, indicating its potential to inhibit the metabolic proliferation of these pathogens. ijcrt.org The study utilized a cup-plate method to determine the zone of inhibition, confirming the compound's antimicrobial capabilities. ijcrt.orgresearchgate.net

Further studies on other halogenated anilines have expanded on these findings. For instance, the halogen-substituted aniline (B41778) derivatives 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) have been investigated for their activities against uropathogenic Escherichia coli (UPEC). nih.gov These compounds displayed significant minimum inhibitory concentrations (MICs), with 3,5-DBA showing an MIC of 100 μg/mL and 4B3CA an MIC of 200 μg/mL. nih.gov Both compounds also effectively inhibited biofilm formation at an IC50 value of 10 μg/mL and demonstrated antibiofilm activity against ESKAPE pathogens. nih.gov The mechanism is suggested to involve the inhibition of adenylate cyclase activity, which disrupts bacterial virulence and biofilm-related gene expression. nih.gov

The antimicrobial potential is not limited to simple anilines. Derivatives incorporating the brominated aniline structure have also been explored. For example, quinoxaline (B1680401) derivatives with specific substitutions, including halogenated anilino groups, have shown good to moderate antibacterial activity. nih.govnih.gov The presence of sulfur and nitrogen atoms, in addition to halogen substituents, has been noted to enhance the antibacterial efficacy of certain flavonoid derivatives. nih.gov

Below is a data table summarizing the antimicrobial activity of selected brominated anilines.

| Compound | Test Organism | Activity | Reference |

| 2,4,6-Tribromoaniline | Escherichia coli | Antibacterial action observed | ijcrt.org |

| 2,4,6-Tribromoaniline | Staphylococcus aureus | Better results than against E. coli | ijcrt.org |

| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | MIC: 200 μg/mL | nih.gov |

| 3,5-Dibromoaniline | Uropathogenic E. coli | MIC: 100 μg/mL | nih.gov |

| 4-Bromo-3-chloroaniline | ESKAPE Pathogens | Biofilm Inhibition IC50: 10 μg/mL | nih.gov |

| 3,5-Dibromoaniline | ESKAPE Pathogens | Biofilm Inhibition IC50: 10 μg/mL | nih.gov |

Anticancer Activity Mechanisms

Halogenated anilines and their derivatives have emerged as compounds of interest in anticancer research due to their ability to induce cell death in cancer cells through various mechanisms.

A primary mechanism by which brominated anilines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Studies on aniline and its derivatives have demonstrated that exposure can lead to a cascade of events culminating in apoptosis. nih.gov For example, research on anilino-substituted pyrimidine (B1678525) sulfonamides showed that these compounds could induce G1 cell cycle arrest and apoptosis in the K562 cell line. nih.gov

The process of apoptosis induction by these compounds often involves both intrinsic and extrinsic pathways. plos.org The intrinsic, or mitochondrial, pathway is triggered by internal cellular stress. Research on vernodalin, a compound isolated from Centratherum anthelminticum, showed that it induces apoptosis in human breast cancer cells by activating the intrinsic caspase pathway. plos.org This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3/7), leading to PARP cleavage, DNA damage, and ultimately, cell death. plos.org Similarly, aniline exposure in hepatocytes has been shown to cause DNA damage, which activates genes that contribute to cell cycle arrest and apoptosis. nih.gov

The induction of apoptosis by brominated anilines is frequently linked to the generation of oxidative stress and subsequent mitochondrial dysfunction. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. wjgnet.com Aniline exposure has been shown to induce ROS, which leads to an increase in lipid hydroperoxide levels, loss of mitochondrial membrane potential, and DNA damage in hepatocytes. nih.gov

Mitochondria are central to this process as they are a primary source of cellular ROS. nih.gov The dysfunction of mitochondria, characterized by a loss of membrane potential, disrupts the electron transport chain and leads to an overproduction of ROS. nih.gov This increase in ROS can act as a signaling molecule to initiate the apoptotic cascade. plos.org For instance, in breast cancer cells, the generation of ROS was a key factor leading to the reduction of mitochondrial membrane potential and the release of cytochrome c, which are critical steps in the intrinsic apoptotic pathway. plos.org This exploitation of the higher basal oxidative stress in cancer cells compared to normal cells is a promising therapeutic strategy, as pushing the ROS level above a toxic threshold can selectively induce cancer cell death. dovepress.com

Anti-inflammatory Effects of Related Halogenated Anilines

While direct studies on the anti-inflammatory properties of 3-Methyl-2,4,6-tribromoaniline are limited, research on related halogenated compounds, including anilinium salts and brominated indoles, indicates a potential for anti-inflammatory activity. A series of 2-bromo-1-hydroxyquinolizinium (B289732) bromide substituted anilinium salts exhibited moderate to high anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.gov

Structurally related brominated indoles, isolated from marine molluscs, have also been shown to possess significant anti-inflammatory properties. mdpi.com These compounds effectively inhibit key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.com The mechanism of action for some of these compounds involves the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. mdpi.com For example, 6-bromoindole (B116670) and 6-bromoisatin (B21408) were found to significantly reduce NF-κB translocation in LPS-stimulated mouse macrophages. mdpi.com Given that many anticancer compounds also exhibit anti-inflammatory activity, this is a promising area for brominated anilines. mdpi.com

Influence of Substitution Patterns on Biological Efficacy

The biological efficacy of brominated anilines is highly dependent on the substitution patterns on the aromatic ring, including the number and position of halogen atoms and the presence of other functional groups.

In the context of antimicrobial activity, the nature and position of substituents play a crucial role. For instance, in a study of quinoxaline derivatives, it was observed that compounds with 4-triflouromethylanilino or 4-hydroxyanilino groups at specific positions exhibited good to moderate antibacterial activity. nih.gov A 3D-QSAR analysis of halogenated anilines against uropathogenic E. coli revealed that electrostatic favourability at the third and fourth positions of the aniline ring is critical for bioactivity. nih.gov Furthermore, research on pyrimido-isoquinolin-quinone derivatives demonstrated that bulky, electron-rich groups with hydrogen-bond acceptor capabilities on the benzene (B151609) ring are favorable for antibacterial activity. mdpi.com Specifically, compounds with a halogen atom (like bromine or chlorine) in the para position were among the most active. mdpi.com

Regarding anticancer activity, substituent exchanges on the 2-(4-aminophenyl)-benzothiazole (BTA) core, a type of aniline derivative, showed that adding a methyl or halogen group at the 3'-position increased antitumor activity against various cancer cell lines. nih.gov The lipophilicity and electronic properties of substituents are key determinants of biological activity. For example, in a series of flavonoid derivatives, it was noted that the antibacterial activity increased with the growing electronegativity of the halogen atom on the A-ring. nih.gov The bromine substituent, in particular, is often used to enhance the bioactivity and stability of compounds in both pharmaceutical and agrochemical applications. ketonepharma.com

Quantitative Structure-Activity Relationships (QSAR) in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the efficacy of new compounds and for understanding the mechanisms of action of existing ones.

Several QSAR studies have been conducted on anilines and related compounds to elucidate the structural requirements for their biological activities. For instance, a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) was performed on halogenated anilines to understand their antimicrobial and antibiofilm activities. nih.gov This study concluded that electrostatic properties at specific positions on the aniline ring are crucial for their bioactivity. nih.gov

In the realm of anticancer research, QSAR models have been developed for anilinoacridines to predict their antitumor activity. nih.gov This analysis revealed the importance of electron-releasing substituents and the presence of steric factors, suggesting interaction with a protein receptor. nih.gov Similarly, QSAR models for halogen-substituted benzothiazoles and benzimidazoles identified 3D-MoRSE descriptors, which relate to the 3D distribution of atomic mass and polarizability, as being significant for their antiproliferative effects. mdpi.com

For antibacterial agents, QSAR models have been successfully used to design new pyrimido-isoquinolin-quinone derivatives. mdpi.com These models demonstrated that steric, electronic, and hydrogen-bond acceptor properties contribute significantly to the biological activity, allowing for the rational design and synthesis of more potent derivatives. mdpi.com

Mutagenicity Studies

The mutagenic potential of brominated anilines, a class of compounds used in various industrial applications, has been a subject of toxicological research. Understanding the relationship between the chemical structure of these compounds and their mutagenic activity is crucial for assessing their potential risk to human health and the environment. This section reviews the available mutagenicity data for brominated anilines and related compounds, with a focus on the structural features that influence their genotoxic effects.

A study on 2,4,6-tribromoaniline, an analog of this compound lacking the methyl group, evaluated its mutagenicity in several Salmonella tester strains (TA1535, TA1537, TA1538, TA98, and TA100) and in Saccharomyces cerevisiae strain D4. nih.gov The experiments were conducted both with and without metabolic activation using an Aroclor-induced rat liver S9 fraction. nih.gov The results indicated that 2,4,6-tribromoaniline did not induce a positive mutagenic response in any of the tester strains, with or without metabolic activation, at concentrations up to 250 µ g/plate . nih.gov

In contrast, other substituted anilines have demonstrated mutagenic properties. For instance, a study investigating several substituted alkyl- and haloanilines found that 2-methyl-4-bromoaniline was a strong mutagen in Salmonella typhimurium. nih.gov This same study also identified 2-methyl-4-bromoaniline as a compound that damaged DNA in mammalian (V79) cells. nih.gov Furthermore, 2,4,6-trimethylaniline, which has a similar substitution pattern to this compound but with methyl groups instead of bromine atoms, has been shown to be mutagenic in some short-term tests. ca.gov

The structure-activity relationship (SAR) for mutagenicity in aniline derivatives is complex. The mutagenic behavior of these compounds is influenced by the electronic character of the substituent groups on the aromatic ring. ncsu.edu For many aromatic amines, metabolic activation to electrophilic intermediates is a prerequisite for their mutagenic and carcinogenic effects. nih.gov The presence, type, and position of substituents can significantly affect this metabolic activation process.

The data on substituted anilines suggest that both the halogen and alkyl groups, as well as their positions on the aniline ring, play a critical role in determining mutagenic potential. The strong mutagenicity of 2-methyl-4-bromoaniline highlights that the combination of a methyl and a bromo group can confer significant genotoxic activity. nih.gov Conversely, the lack of mutagenicity observed for 2,4,6-tribromoaniline in the Ames test suggests that the presence of three bromine atoms at the ortho and para positions may not lead to the formation of mutagenic metabolites under the tested conditions. nih.gov

The introduction of a methyl group to the 2,4,6-tribromoaniline structure to form this compound could potentially alter its metabolic fate and, consequently, its mutagenic profile. However, without direct experimental data, its mutagenicity remains unconfirmed.

Mutagenicity Data for Selected Substituted Anilines

| Compound | Test System | Metabolic Activation | Result | Reference |

| 2,4,6-Tribromoaniline | Salmonella typhimurium (TA1535, TA1537, TA1538, TA98, TA100), Saccharomyces cerevisiae (D4) | With and Without | Negative | nih.gov |

| 2-Methyl-4-bromoaniline | Salmonella typhimurium | Not Specified | Strong Mutagen | nih.gov |

| 2-Methyl-4-bromoaniline | Mammalian (V79) cells | Not Specified | DNA Damage | nih.gov |

| 2,4,6-Trimethylaniline | Various short-term tests | Not Specified | Mutagenic | ca.gov |

Analytical Methodologies for 3 Methyl 2,4,6 Tribromoaniline and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the determination of brominated anilines.

Gas chromatography is a well-established method for the analysis of volatile and semi-volatile organic compounds, including aniline (B41778) derivatives. epa.gov For halogenated compounds like tribromoanilines, the use of selective detectors is crucial for achieving high sensitivity and minimizing matrix interference.

Electron Capture Detector (ECD) : This detector is highly sensitive to electrophilic compounds, particularly those containing halogens. It is a common choice for the trace analysis of brominated compounds in environmental samples. nih.gov

Nitrogen-Phosphorus Detector (NPD) : An NPD is highly selective for compounds containing nitrogen and phosphorus, making it well-suited for the analysis of aniline derivatives while reducing background noise from other co-extracted substances. epa.gov

The choice of capillary column is also critical for achieving good separation. A non-polar or semi-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or SE-54), is often used for the analysis of these types of compounds. epa.gov

Table 1: Illustrative GC Conditions for Aniline Derivatives

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, fused silica (B1680970) capillary, SE-54 phase epa.gov |

| Injector Temperature | 200-250 °C |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) epa.govnih.gov |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Optimized for analyte separation (e.g., initial hold at 60°C, ramp to 280°C) |

This table provides a general example; specific conditions must be optimized for 3-Methyl-2,4,6-tribromoaniline.

HPLC is a versatile technique that is particularly useful for compounds that are thermally labile or have low volatility. Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of 2,4,6-tribromoaniline (B120722) and related compounds. sielc.com

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) and water is typically used. sielc.com The composition can be adjusted to optimize the retention and separation of the target analytes.

Stationary Phase : C18 columns are widely used and offer good retention for aromatic amines. sielc.com

Detection : A UV detector is commonly employed for the detection of aniline derivatives, as the aromatic ring provides strong chromophores.

Table 2: Example HPLC Conditions for 2,4,6-Tribromoaniline

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18 sielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Flow Rate | 1.0 mL/min (typical) |

| Detection | UV at a wavelength optimized for the analyte (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table is based on methods for 2,4,6-tribromoaniline and would require optimization for this compound. sielc.com

Mass Spectrometry Coupling (GC-MS, LC-MS) for Identification and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the definitive identification and accurate quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly specific and sensitive technique. The NIST WebBook and PubChem databases contain electron ionization (EI) mass spectra for 2,4,6-tribromoaniline, which show a characteristic isotopic pattern due to the presence of three bromine atoms. nih.govnist.gov For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific ions characteristic of the target compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is advantageous for polar and non-volatile metabolites. When using HPLC with MS detection, it is necessary to use a mobile phase modifier that is volatile, such as formic acid, instead of non-volatile acids like phosphoric acid. sielc.com This ensures compatibility with the mass spectrometer's ion source.

Sample Preparation and Cleanup Procedures

Effective sample preparation is a critical step to isolate the target analytes from the sample matrix and remove interfering substances.

The choice of extraction method depends on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE) : For aqueous samples, LLE is a common technique. The pH of the water sample is typically adjusted to be basic to ensure the aniline is in its non-ionized form, which is more soluble in organic solvents like methylene (B1212753) chloride. epa.gov

Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient alternative to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Soxhlet Extraction : For solid samples, such as soil or sediment, Soxhlet extraction with a suitable solvent or solvent mixture (e.g., methylene chloride/acetone) can be used. epa.gov

A method for determining methyl aniline compounds in gasoline utilized liquid-liquid extraction with an acid. researchgate.net

Crude extracts from complex environmental or biological samples often contain co-extracted materials that can interfere with the chromatographic analysis. Column chromatography is frequently used for cleanup.

Florisil Chromatography : Florisil is a magnesium silicate (B1173343) adsorbent that is effective for separating pesticides and other chlorinated and brominated compounds from lipids and other interferences. epa.gov

Gel Permeation Chromatography (GPC) : GPC separates molecules based on their size. It is particularly useful for removing large molecules, such as lipids and polymers, from the sample extract. This technique has been validated for the cleanup of aniline derivative extracts. epa.gov

Titrimetric Methods for Quantification (e.g., Bromination Method)

Titrimetric methods, specifically those involving bromination, are well-established for the quantification of aromatic amines. While direct titration of this compound is not feasible via bromination due to the absence of available positions on the aromatic ring for further electrophilic substitution, this method is highly applicable for the quantification of its precursor, 3-methylaniline (m-toluidine). The principle relies on the reaction of the aromatic amine with a known excess of a brominating agent. The unreacted bromine is then determined iodometrically to calculate the amount of amine that reacted.

Bromination of the Analyte: A precisely weighed sample of the aromatic amine is treated with a known excess of a standard brominating solution, which is typically a mixture of potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in an acidic medium. The acid facilitates the in-situ generation of bromine (Br₂). The bromine then substitutes the aromatic ring at the positions activated by the amino group (ortho and para). For 3-methylaniline, this reaction yields this compound.

Back-Titration of Excess Bromine: After the bromination reaction is complete, the excess, unreacted bromine is quantified. This is achieved by adding potassium iodide (KI) to the solution. The excess bromine oxidizes the iodide ions to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. A blank titration, without the analyte, is also performed to determine the initial amount of bromine.

The difference between the blank and the sample titration volumes allows for the calculation of the amount of bromine consumed by the amine, and subsequently, the quantity of the original amine can be determined.

Table 1: Key Reactions in the Bromination Titration of 3-Methylaniline

| Step | Reaction | Description |

|---|---|---|

| 1 | 5KBr + KBrO₃ + 6HCl → 3Br₂ + 6KCl + 3H₂O | In-situ generation of bromine from the brominating mixture in an acidic solution. |

| 2 | C₇H₉N + 3Br₂ → C₇H₆Br₃N + 3HBr | Electrophilic substitution of 3-methylaniline with bromine to form this compound. |

| 3 | Br₂ (excess) + 2KI → I₂ + 2KBr | Reaction of unreacted bromine with potassium iodide to liberate iodine. |

| 4 | I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ | Titration of the liberated iodine with a standard sodium thiosulfate solution. |

This method is a robust and cost-effective technique for quantifying aromatic amines that can undergo bromination and is particularly useful in quality control settings for the synthesis of compounds like this compound.

Spectrophotometric Assays for Metabolite Detection

Spectrophotometric assays are valuable tools for detecting and quantifying metabolites, often relying on the formation of a colored product (chromophore) whose absorbance can be measured at a specific wavelength. While direct spectrophotometric detection of this compound metabolites can be challenging due to their structural diversity and low concentrations in biological matrices, derivatization reactions can be employed to generate compounds suitable for analysis.

The metabolism of related compounds, such as 4-bromoaniline, has been shown to be extensive, producing a large number of distinct brominated metabolites. These metabolic transformations often involve hydroxylation, N-acetylation, and conjugation, leading to products like hydroxylated N-acetyl compounds. The detection of such a wide array of metabolites often requires highly sensitive and selective hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) or Time-of-Flight Mass Spectrometry (HPLC-oaTOFMS). These methods can specifically detect bromine-containing molecules, making them ideal for profiling the metabolites of brominated anilines.

However, for routine or targeted analysis, simpler spectrophotometric methods can be developed. For instance, metabolites containing a primary aromatic amino group could be detected using diazotization-coupling reactions. This classic colorimetric method involves two steps:

Diazotization: The primary aromatic amine metabolite is reacted with nitrous acid (generated in-situ from sodium nitrite (B80452) and an acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine, to produce a stable and intensely colored azo dye. The absorbance of this dye is then measured spectrophotometrically.

A novel spectrophotometric assay for peroxidase, an enzyme potentially involved in aniline metabolism, utilizes the direct measurement of a soluble aniline diazo substrate. This suggests that methods based on the reactivity of the aniline functional group or its metabolic products can be adapted for detection purposes.

Table 2: Potential Spectrophotometric Approaches for Metabolite Detection

| Analytical Approach | Principle | Target Metabolites | Potential Chromophore/Signal |

|---|---|---|---|

| Diazotization-Coupling | Reaction of a primary aromatic amine with a coupling agent to form a colored azo dye. | Metabolites retaining the primary amine group (e.g., hydroxylated derivatives). | Azo dye with high molar absorptivity in the visible region. |

| Enzymatic Assays | Measurement of the activity of metabolizing enzymes (e.g., peroxidase) using a substrate that changes color upon reaction. | Indirect detection through enzyme activity linked to metabolite formation. | Colored product from substrate oxidation (e.g., oxidized aniline diazo compounds). |

| HPLC-UV/Vis | Chromatographic separation of metabolites followed by detection using a UV/Vis detector. | Multiple metabolites that possess a chromophore (the aromatic ring). | UV absorbance, characteristic of the aromatic structure of the metabolites. |

While advanced techniques like mass spectrometry are often necessary for comprehensive metabolite identification, spectrophotometric assays, particularly when coupled with chromatographic separation, can serve as a practical method for the routine detection and quantification of specific, targeted metabolites of this compound.

Q & A

Q. What is the standard laboratory method for synthesizing 3-Methyl-2,4,6-tribromoaniline from aniline derivatives?

The synthesis typically involves bromination of a methyl-substituted aniline precursor. For example, brominating 3-methylaniline with aqueous bromine (Br₂) under controlled conditions yields this compound as a precipitate. This method is analogous to the tribromination of aniline, where steric and electronic effects of the methyl group may require adjusted stoichiometry or temperature to optimize regioselectivity .

Q. How can the purity and structure of synthesized this compound be verified?

Characterization involves:

- Solubility testing : The compound is insoluble in water but soluble in methanol, benzene, and chloroform .

- Chromatography : Use GC-MS or HPLC to confirm purity and detect byproducts.

- Spectroscopy : FT-IR for functional groups (N-H stretch at ~3400 cm⁻¹, C-Br stretches at 600-800 cm⁻¹) and ¹H/¹³C NMR to confirm substitution patterns .

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (oral, dermal, inhalation) and causes skin/eye irritation. Use PPE (gloves, goggles, respirators), work in a fume hood, and adhere to GHS hazard codes (H302, H312, H315, H319, H330). Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the methyl group influence the reactivity of this compound in electrophilic substitution reactions?

The methyl group at the 3-position sterically hinders para-substitution and activates the aromatic ring via electron-donating effects, potentially directing further reactions to meta positions. Comparative studies with non-methylated analogs (e.g., 2,4,6-tribromoaniline) reveal differences in reaction rates and regioselectivity, which can be quantified using kinetic assays or computational modeling .

Q. What are the environmental implications of this compound degradation?

Pyrolysis studies show that thermal decomposition at >300°C generates brominated dioxins, which are persistent organic pollutants. Analytical methods like GCxGC-MS or HRMS are recommended to monitor degradation pathways and byproducts. Mitigation strategies include catalytic dehalogenation or encapsulation in fire-resistant polymers .

Q. Can this compound serve as a precursor for flame-retardant materials?